molecular formula C15H21N3O2 B2602653 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034251-25-5

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Número de catálogo: B2602653
Número CAS: 2034251-25-5
Peso molecular: 275.352
Clave InChI: DQSZAOZFMUWEQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound featuring a cyclopropyl group, a piperidine ring, and a pyridazine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C15H19N3O2\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_2

This compound features a cyclopropyl group, a piperidine ring, and a pyridazine moiety, which contribute to its unique pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing pyridazine derivatives have shown promising results against various cancer cell lines. For instance, studies on pyrazole derivatives reveal their efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of heterocyclic rings often enhances the antimicrobial activity of compounds. Preliminary studies suggest that derivatives similar to this compound may exhibit significant antibacterial and antifungal effects .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity. For example, piperidine derivatives are known to affect neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in critical pathways such as cancer progression. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been linked to reduced tumor growth .

Case Studies

Several case studies have highlighted the potential of compounds similar to this compound:

StudyFindings
Umesha et al. (2009)Identified pyrazole derivatives with significant cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells. The study emphasized the importance of structural modifications for enhanced activity .
Parish et al. (1984)Demonstrated the selective oxidation capabilities of pyrazole derivatives, indicating potential applications in drug synthesis and development .
Mehdi et al. (2013)Reported on the cholinesterase inhibitory activity of structurally related compounds, suggesting neuroprotective properties that could be explored further .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, and what reaction conditions are critical for optimizing yield?

A key method involves coupling a cyclopropane-containing precursor with a functionalized piperidine-pyridazine intermediate. For example, analogous syntheses (e.g., Scheme 3 in ) use ethanol as a solvent and piperidine as a catalyst under controlled temperatures (0–5°C for 2 hours). Yield optimization requires strict temperature control to minimize side reactions and precise stoichiometric ratios of intermediates. Purification via column chromatography is typically employed to isolate the product .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like ORTEP-III ( ) and WinGX ( ) enable visualization of bond angles, torsion angles, and stereochemistry. For example, a similar compound ( ) was analyzed using SC-XRD at 293 K, achieving a data-to-parameter ratio of 13.9 and an R factor of 0.068, confirming structural integrity. Hydrogen bonding and π-π stacking interactions can also be mapped to validate the 3D arrangement .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Refer to safety data sheets (SDS) for analogous piperidine/pyridazine derivatives ( ). Key precautions include:

  • Use of chemical fume hoods and personal protective equipment (gloves, goggles).
  • Avoidance of skin/eye contact; immediate rinsing with water for 15 minutes if exposed.
  • Storage in sealed, dry containers away from ignition sources.
  • Proper disposal via inert absorbents (e.g., sand) to prevent environmental release .

Advanced Research Questions

Q. How can reaction conditions be systematically varied to improve enantiomeric purity in the synthesis of this compound?

Experimental design should focus on:

  • Catalyst screening : Chiral catalysts (e.g., asymmetric organocatalysts) could enhance stereoselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics compared to ethanol ( ).
  • Temperature gradients : Elevated temperatures (e.g., 25°C) might accelerate coupling but risk racemization.
  • In-line analytics : Use HPLC with chiral columns ( ) to monitor enantiomeric excess in real time .

Q. How should researchers address contradictions in bioactivity data arising from differing synthetic batches?

Contradictions often stem from impurities or polymorphic variations. Mitigation strategies include:

  • Purity profiling : Combine HPLC ( ), mass spectrometry (Exact Mass: 332.227 in ), and FTIR to verify batch consistency.
  • Crystallographic screening : Compare SC-XRD data ( ) across batches to identify polymorphic differences.
  • Bioassay controls : Use a reference standard (e.g., a well-characterized batch from ) to normalize activity assays .

Q. What advanced computational methods complement experimental data in predicting the compound’s pharmacokinetic properties?

  • Molecular docking : Simulate interactions with target enzymes (e.g., FAD-dependent oxidoreductases in ) to predict binding affinity.
  • ADMET modeling : Use tools like SwissADME to estimate absorption, metabolism, and toxicity based on the compound’s logP, polar surface area, and H-bond donors/acceptors.
  • DFT calculations : Analyze electron density maps to identify reactive sites for metabolic modification .

Q. Methodological Notes

  • Structural Confirmation : Always cross-validate SC-XRD data with spectroscopic methods (e.g., 1^1H/13^13C NMR) to resolve ambiguities in stereochemistry.
  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst lot) meticulously, as minor variations can significantly impact outcomes ( ).
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for piperidine derivatives ( ).

Propiedades

IUPAC Name

2-cyclopropyl-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-4-7-14(17-16-11)20-13-3-2-8-18(10-13)15(19)9-12-5-6-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSZAOZFMUWEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.